6-(Azepan-1-yl)-5-(4-methoxypiperidin-1-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine
Overview
Description
6-(Azepan-1-yl)-5-(4-methoxypiperidin-1-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine is a complex organic compound that has garnered attention in various fields of scientific research This compound features a unique structure comprising an azepane ring, a methoxypiperidine moiety, and an oxadiazolopyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Azepan-1-yl)-5-(4-methoxypiperidin-1-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine typically involves multi-step organic reactions. The process begins with the preparation of the azepane and methoxypiperidine intermediates, which are then coupled with the oxadiazolopyrazine core through various condensation and cyclization reactions. Common reagents used in these steps include organic solvents, catalysts, and specific reaction conditions such as controlled temperature and pH levels .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, ensuring purity through purification techniques like recrystallization or chromatography, and adhering to safety and environmental regulations during production.
Chemical Reactions Analysis
Types of Reactions
6-(Azepan-1-yl)-5-(4-methoxypiperidin-1-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperature control, and sometimes the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, reduction can produce reduced derivatives, and substitution reactions result in modified compounds with new functional groups.
Scientific Research Applications
6-(Azepan-1-yl)-5-(4-methoxypiperidin-1-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is explored for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research is conducted to investigate its potential as a drug candidate for various diseases.
Industry: The compound’s unique properties make it useful in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(Azepan-1-yl)-5-(4-methoxypiperidin-1-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and triggering biochemical responses. These interactions can lead to various effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-(4-(Pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound shares structural similarities with 6-(Azepan-1-yl)-5-(4-methoxypiperidin-1-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine and is studied for its anti-tubercular activity.
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds are known for their potent activities against fibroblast growth factor receptors and are explored for cancer therapy.
Uniqueness
This compound stands out due to its unique combination of functional groups and structural features
Properties
IUPAC Name |
6-(azepan-1-yl)-5-(4-methoxypiperidin-1-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6O2/c1-23-12-6-10-22(11-7-12)16-15(21-8-4-2-3-5-9-21)17-13-14(18-16)20-24-19-13/h12H,2-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGWMGULUSBPHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=NC3=NON=C3N=C2N4CCCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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